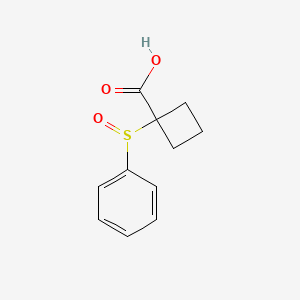![molecular formula C11H15BrClNO B2723200 4-[(3-Bromophenyl)methyl]morpholine hydrochloride CAS No. 1158406-63-3](/img/structure/B2723200.png)
4-[(3-Bromophenyl)methyl]morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(3-Bromophenyl)methyl]morpholine hydrochloride” is a chemical compound with the molecular formula C10H13BrClNO . It has an average mass of 278.573 Da and a monoisotopic mass of 276.986908 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a bromophenyl group . The presence of bromine, a halogen, may impart unique properties to the compound, such as reactivity towards certain nucleophiles.Wissenschaftliche Forschungsanwendungen
Morpholino Oligomers in Gene Function Study
Morpholino oligomers have been extensively used to inhibit gene function in embryos across various model organisms. These studies demonstrate that morpholinos, likely including derivatives similar to 4-[(3-Bromophenyl)methyl]morpholine hydrochloride, provide a relatively simple and rapid method to study gene function, emphasizing their significance in developmental biology and genetic research (Heasman, 2002).
Antioxidant Activity Analysis
Research on antioxidants is crucial for understanding the mechanisms behind their protective effects against oxidative stress. Various assays have been developed to measure antioxidant activity, indicating the potential application of morpholine derivatives in assessing and enhancing the antioxidant capacity of substances. This underscores their utility in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Synthetic Routes and Chemical Analysis
Morpholine derivatives are pivotal in chemical synthesis and analysis. A study on rivaroxaban, an anticoagulant, highlighted the importance of morpholine derivatives in developing synthetic routes for pharmaceuticals, illustrating their role in industrial chemistry and pharmacology (Zhang Fu-li, 2012).
Environmental Toxicology
In environmental toxicology, understanding the impact of chemical compounds, including morpholine derivatives, on ecosystems is vital. Reviews on the toxicity of herbicides and other chemicals provide insights into the environmental fate and biological effects of such compounds, suggesting the relevance of morpholine derivatives in environmental studies and pollution control (Koch & Sures, 2018).
Pharmacological and Clinical Research
Morpholine derivatives find applications in pharmacological research, contributing to the development of novel therapeutic agents. Reviews on the chemical and pharmacological properties of morpholine and its derivatives highlight their broad spectrum of pharmacological activities, suggesting potential applications in drug discovery and development (Asif & Imran, 2019).
Wirkmechanismus
Safety and Hazards
“4-[(3-Bromophenyl)methyl]morpholine hydrochloride” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Safety measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinsing thoroughly with water .
Zukünftige Richtungen
As for the future directions, it’s hard to predict without specific context. The use and study of “4-[(3-Bromophenyl)methyl]morpholine hydrochloride” would depend on the field of interest. For instance, in medicinal chemistry, it could be explored for potential biological activity. In materials science, it could be studied for potential unique properties due to the presence of the bromophenyl group and morpholine ring .
Eigenschaften
IUPAC Name |
4-[(3-bromophenyl)methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13;/h1-3,8H,4-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOPOKJXJKNBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)
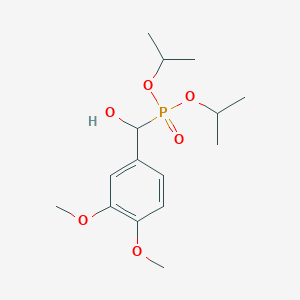
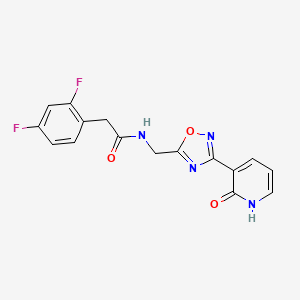
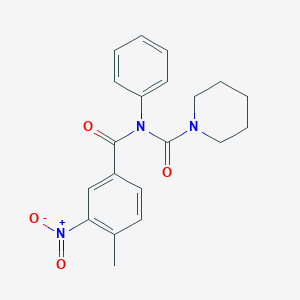

![N-[2-[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2723126.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2723128.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2723129.png)
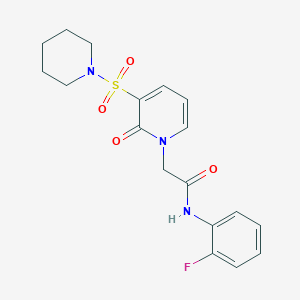
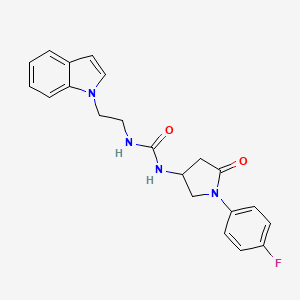

![6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2723135.png)
